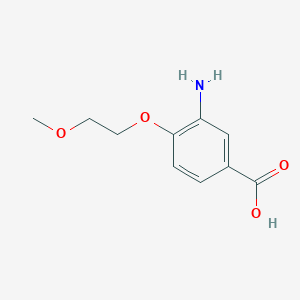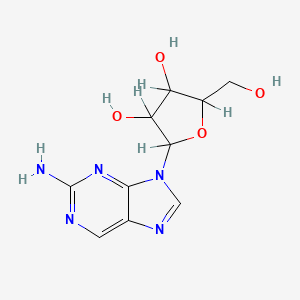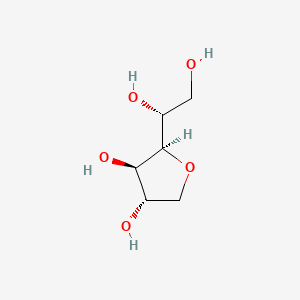
7-amino-8H-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “7-amino-8H-1,8-naphthyridin-2-one” is known as ocimene, a naturally occurring chemical compound found in a variety of plants and fruits. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Ocimene is known for its pleasant, sweet, and floral aroma, making it a common ingredient in perfumes and fragrances. It also plays a role in the plant’s defense mechanism against pests and pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ocimene can be synthesized through various methods, including the isomerization of myrcene. The process involves the use of catalysts such as aluminum chloride or sulfuric acid under controlled temperature conditions to convert myrcene into ocimene.
Industrial Production Methods: Industrially, ocimene is often extracted from natural sources such as essential oils of plants like basil, mint, and parsley. The extraction process typically involves steam distillation, where the plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding ocimene along with other essential oils.
Types of Reactions:
Oxidation: Ocimene can undergo oxidation reactions to form various oxygenated derivatives such as ocimenol and ocimenone.
Hydrogenation: This reaction involves the addition of hydrogen to ocimene, converting it into dihydroocimene.
Isomerization: Ocimene can isomerize to form different structural isomers, including alpha-ocimene and beta-ocimene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.
Isomerization: Acidic catalysts like sulfuric acid or aluminum chloride are used.
Major Products Formed:
Oxidation: Ocimenol, ocimenone
Hydrogenation: Dihydroocimene
Isomerization: Alpha-ocimene, beta-ocimene
Wissenschaftliche Forschungsanwendungen
Ocimene has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of terpenes and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its interactions with pests and pathogens.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.
Wirkmechanismus
Ocimene exerts its effects primarily through its interaction with biological membranes and enzymes. It is believed to disrupt the cell membranes of microorganisms, leading to their death. Additionally, ocimene may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
- Myrcene
- Limonene
- Pinene
Ocimene’s unique properties and versatility make it a valuable compound in various fields, from scientific research to industrial applications.
Eigenschaften
IUPAC Name |
7-amino-8H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQTGOJGZXAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7795879.png)

![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)


![6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B7795934.png)





